

Application Notes: Basic Red 18 as a Biological Stain

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Basic Red 18

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These application notes provide a comprehensive overview of **Basic Red 18**, a cationic monoazo dye, for use as a biological stain. While primarily utilized in the textile industry, its properties suggest potential applications in biological research, particularly for staining nucleic acids in fixed cells.

Principle of Staining

Basic Red 18 is a cationic dye, meaning it carries a permanent positive charge.^{[1][2]} This positive charge is the primary driver of its staining mechanism, which is based on electrostatic interactions.^{[1][2]} In a biological context, the positively charged dye molecules are attracted to and bind with negatively charged (anionic) components within cells and tissues.^[2]

The primary targets for **Basic Red 18** within a cell are nucleic acids (DNA and RNA), which are rich in negatively charged phosphate groups. This affinity makes **Basic Red 18** a candidate for use as a nuclear and cytoplasmic stain, as it can highlight the nucleus (rich in DNA) and ribosomes in the cytoplasm (rich in RNA). The binding of the dye's red chromophore to these macromolecules allows for their visualization under a microscope.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Basic Red 18** relevant to its application as a biological stain. It is important to note that while some photophysical

parameters are available, performance metrics like quantum yield and fluorescence lifetime are not definitively reported in the available literature and may require experimental verification.

Property	Value / Description	Reference(s)
Chemical Class	Cationic Azo Dye	
C.I. Name	Basic Red 18	
C.I. Number	11085	
CAS Number	14097-03-1	
Molecular Formula	C ₁₉ H ₂₅ Cl ₂ N ₅ O ₂	
Molecular Weight	426.34 g/mol	
Appearance	Dark red powder	
Solubility	Soluble in water	
Absorption Maximum (λ _{max})	540–550 nm (in aqueous solution)	

Experimental Protocols

Note: The following protocols are generalized based on the principles of using cationic dyes for biological staining. Optimization for specific cell types, tissues, and experimental conditions is highly recommended.

Protocol 1: Staining Nucleic Acids in Fixed Cultured Cells

This protocol outlines the steps for using **Basic Red 18** as a nuclear counterstain in fixed cell preparations for fluorescence microscopy.

Materials:

- **Basic Red 18** dye
- Phosphate-buffered saline (PBS)

- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (Optional)
- Mounting medium
- Glass slides and coverslips
- Fluorescence microscope

Procedure:

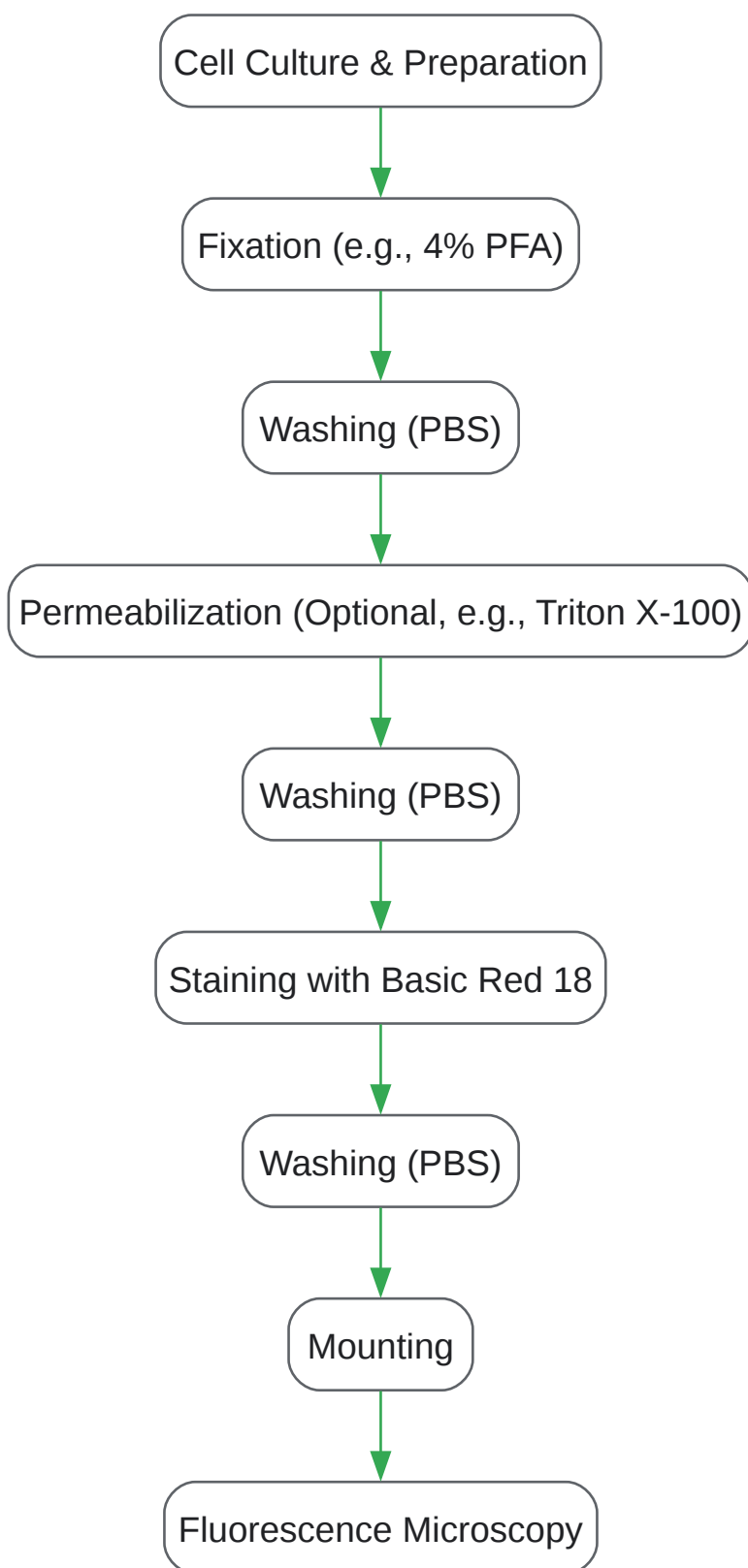
- Cell Culture and Preparation: Grow cells to the desired confluency on glass coverslips in a culture dish.
- Fixation: Aspirate the culture medium and wash the cells with PBS. Add the fixation solution and incubate for 10-15 minutes at room temperature to preserve cell morphology.
- Washing: Aspirate the fixation solution and wash the cells three times with PBS.
- Permeabilization (Optional): If staining intracellular structures is desired, add a permeabilization solution and incubate for 5-10 minutes. This step allows the dye to cross the cell membrane. For staining only the cell surface, this step should be skipped.
- Washing: If permeabilized, wash the cells three times with PBS.
- Staining: Prepare a working solution of **Basic Red 18** by diluting a stock solution in PBS to a final concentration of 1-5 μM . Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
- Washing: Aspirate the staining solution and wash the cells three times with PBS to remove any unbound dye.
- Mounting: Mount the coverslip onto a glass slide using a suitable mounting medium.
- Visualization: Visualize the stained cells using a fluorescence microscope with filters appropriate for excitation around 540-550 nm and emission collection around 580-600 nm. Bright red fluorescence is expected to be localized in the nucleus, with potentially more

intense staining in the nucleoli due to high rRNA concentration. A fainter red signal may be observed in the cytoplasm due to the presence of RNA.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using **Basic Red 18** as a biological stain for fixed cells.



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Caption: Workflow for staining fixed cells with **Basic Red 18**.

Disclaimer

While **Basic Red 18** is a documented cationic azo dye, specific protocols for its routine use as a histological or cytological stain are not extensively found in peer-reviewed literature. The information and protocols provided here are based on the general principles of cationic dyes and their interaction with biological tissues. Researchers should be aware that this dye has been studied for its potential toxic and ecotoxic effects. Therefore, appropriate safety precautions should be taken, and the protocols should be optimized for specific research applications.

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References

- 1. benchchem.com [benchchem.com]
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- To cite this document: BenchChem. [Application Notes: Basic Red 18 as a Biological Stain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370019#protocol-for-using-basic-red-18-as-a-biological-stain]

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